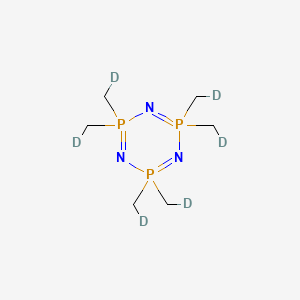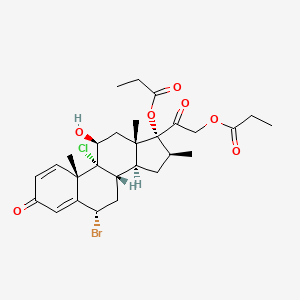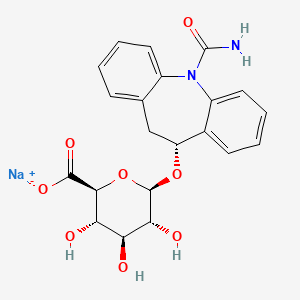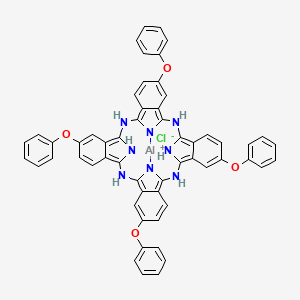
Ultramark 1621
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ultramark 1621 is a commercially available mixture of fluorinated phosphazines . It is used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry .
Molecular Structure Analysis
The molecular formula of Ultramark 1621 is C6H18N3P3 . The IUPAC name is hexamethyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine . The InChI Key is DEBZEVJNWCNATM-UHFFFAOYSA-N .
Chemical Reactions Analysis
Ultramark 1621 has been found to be a useful calibration compound for negative and positive ion fast-atom bombardment high-resolution mass spectrometry . It works well with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine .
Physical And Chemical Properties Analysis
Ultramark 1621 is a clear or slightly hazy, yellow liquid . It is miscible with water . The molecular weight is 231.19 g/mol .
Scientific Research Applications
Calibration Compound for Mass Spectrometry : Ultramark 1621 is effective as a calibration compound for both negative and positive ion fast-atom bombardment (FAB) high-resolution mass spectrometry. It demonstrates compatibility with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine, offering intense peaks in mass spectra extending from 700 to 1900 u (Jiang & Moini, 1992). Similarly, it has been used in positive- and negative-ion electrospray ionization, producing intense singly charged peaks in a specific m/z range, and achieving high accuracy in molecular weight determination of substances like bovine insulin (Moini, 1994).
Enhancement in Detection of Biomarkers : Ultramark 1621 has been indirectly associated with various methods that aim to enhance the detection limits of bioassays, such as the use of polydopamine for ultrafast deposition, thereby significantly improving the sensitivity of common bioassays (Li et al., 2017). Although Ultramark 1621 is not directly used in these methods, its role in facilitating accurate mass spectrometry is essential in the broader context of these biochemical applications.
Biomedical Applications : In biomedical research, Ultramark 1621 has been referenced in the context of ultrasonic dopplerographic investigations for diagnosing erectile dysfunction (Tarasov Ni et al., 2001). This indicates its potential utility in medical diagnostic technologies, although its direct role in these applications is not explicitly detailed in the research.
Mechanism of Action
Target of Action
Ultramark 1621 is primarily used as a reference compound in mass spectrometry . Its primary targets are the ion detectors in mass spectrometers, which measure the mass-to-charge ratio of ions to identify and quantify molecules .
Mode of Action
Ultramark 1621 interacts with its targets through a process called fast-atom bombardment (FAB) high-resolution mass spectrometry . In this process, a high-energy beam of atoms is used to bombard a sample, causing ions to be ejected from the sample. These ions are then detected and analyzed by the mass spectrometer .
Biochemical Pathways
Instead, it provides a standard for calibrating the mass spectrometer and ensuring accurate measurements .
Pharmacokinetics
It’s worth noting that ultramark 1621 is miscible with water , which can influence its distribution and interaction within the mass spectrometer.
Result of Action
The use of Ultramark 1621 in mass spectrometry results in a series of intense peaks extending from 700 to 1900 u . These peaks serve as a reference for calibrating the mass spectrometer and ensuring accurate measurements .
Action Environment
The action of Ultramark 1621 can be influenced by the environment within the mass spectrometer. For example, it works very well with widely used matrices such as glycerol, nitrobenzyl alcohol, and triethanolamine . Additionally, it is incompatible with strong oxidizing agents , which could potentially interfere with its effectiveness as a reference compound.
Safety and Hazards
properties
IUPAC Name |
2,2,4,4,6,6-hexakis(deuteriomethyl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3/i1D,2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZEVJNWCNATM-MZWXYZOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=NP(=NP(=N1)(C)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CP1(=NP(=NP(=N1)(C[2H])C[2H])(C[2H])C[2H])C[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105809-15-2 |
Source


|
| Record name | Hexakis(1H,1H,omega-H-perfluoroalkoxy)phosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)

